1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone
Overview
Description
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidin-4-amine: This compound has a similar structure but lacks the ethanone moiety.
1-(4-Methylsulfonylphenyl)ethanone: This compound has a similar ethanone moiety but a different aromatic ring structure.
1-(1-(Phenylsulfonyl)piperidin-4-yl)ethanone: This compound has a phenylsulfonyl group instead of a methylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a piperidine derivative that has attracted significant attention due to its potential biological activities. This compound is characterized by a methylsulfonyl group attached to the nitrogen of the piperidine ring, which may influence its pharmacological properties. The molecular formula for this compound is C₉H₁₃N₁O₂S, indicating the presence of a ketone functional group, which is often associated with various biological interactions.
Biological Activities
Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell viability and exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in breast cancer cells, demonstrating potential as anticancer agents .
- Neuroprotective Effects : Some piperidine derivatives have been investigated for their neuroprotective properties, suggesting that this compound may also offer similar benefits. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown high binding affinity to various receptors, including those involved in the JAK-STAT signaling pathway. This interaction can lead to modulation of cellular responses associated with inflammation and immune function .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as PARP, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Anticancer Efficacy : A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Neuroprotective Studies : Research on neuroprotective agents revealed that piperidine derivatives could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Testing : In vitro assays demonstrated that certain piperidine derivatives exhibited antimicrobial activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .
Comparative Analysis
The following table summarizes the structural features and biological activities of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Acetylpiperidine | Acetyl group at nitrogen | Anticancer activity |
1-(4-Hydroxypiperidin-1-yl)ethanone | Hydroxyl group at para position | Increased polarity |
1-(4-Methylamino)piperidin-1-yl)ethanone | Methylamino substitution | Enhanced receptor activity |
1-Acetylpiperidine-4-carboxylic acid | Carboxylic acid functionality | Improved solubility |
Properties
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIRKRXTWVPKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728431 | |
Record name | 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343349-82-5 | |
Record name | 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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